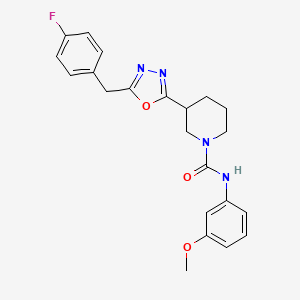

3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide

説明

The compound 3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide features a piperidine core linked to a 1,3,4-oxadiazole ring substituted with a 4-fluorobenzyl group and a carboxamide moiety attached to a 3-methoxyphenyl aromatic ring. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors, such as integrase inhibitors (e.g., nesiritide analogs) or neuropeptide S receptor antagonists . Key structural elements include:

- Piperidine-carboxamide backbone: Common in kinase inhibitors and receptor modulators.

- 1,3,4-Oxadiazole: A heterocycle known for metabolic stability and hydrogen-bonding capacity.

- 4-Fluorobenzyl and 3-methoxyphenyl groups: These substituents enhance lipophilicity and influence electronic interactions.

特性

IUPAC Name |

3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-methoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3/c1-29-19-6-2-5-18(13-19)24-22(28)27-11-3-4-16(14-27)21-26-25-20(30-21)12-15-7-9-17(23)10-8-15/h2,5-10,13,16H,3-4,11-12,14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTZJKCZAUZRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C18H16FN3O

- Molecular Weight : 341.34 g/mol

The compound features a piperidine core linked to an oxadiazole ring and a fluorobenzyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to modulate enzyme activities and receptor interactions. Specifically, the following mechanisms have been observed:

- Enzyme Inhibition : The oxadiazole ring can act as a competitive inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Structure-Activity Relationships (SAR)

The presence of the 4-fluorobenzyl group enhances the lipophilicity and electronic properties of the compound, which are crucial for its binding affinity to biological targets. Substitutions on the piperidine and phenyl rings can significantly alter its potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| 4-Fluorobenzyl | Increases lipophilicity and receptor binding |

| Methoxy Group | Enhances electron donation, improving interaction with targets |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines (e.g., HT-29, TK-10) at micromolar concentrations .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Related oxadiazole derivatives have demonstrated activity against Gram-positive bacteria and fungi.

Case Studies

- Study on Anticancer Properties : A study evaluated the efficacy of oxadiazole derivatives in inhibiting cancer cell proliferation. The results indicated that modifications in the oxadiazole structure could lead to enhanced cytotoxicity against specific cancer types .

- Antimicrobial Testing : Another research project focused on the synthesis of oxadiazole derivatives and their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results showed promising activity for compounds with similar structural features .

科学的研究の応用

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 341.3 g/mol. It features a piperidine core substituted with a 1,3,4-oxadiazole ring and a methoxyphenyl group, which contributes to its unique properties and biological activities .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including those similar to the compound . The oxadiazole moiety has been associated with significant activity against various bacterial strains. For example, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis , demonstrating the potential for developing new antituberculosis agents .

Anticancer Activity

Compounds containing oxadiazole rings have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. The specific interactions of the oxadiazole group with cellular targets are being studied to elucidate their mechanisms of action .

Central Nervous System Effects

The piperidine component of the compound suggests potential central nervous system (CNS) activity. Similar piperidine derivatives have been explored for their effects on neurotransmitter systems and their potential use in treating neurological disorders such as depression and anxiety . The structure's ability to cross the blood-brain barrier enhances its therapeutic prospects in CNS-related applications.

Drug Development

The unique structure of 3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide positions it as a candidate for drug development in multiple therapeutic areas:

- Antimicrobial agents targeting resistant bacterial strains.

- Anticancer drugs aimed at specific tumor types.

- Neurological therapeutics for conditions like anxiety and depression.

Case Studies and Research Findings

Several studies have evaluated the efficacy of related compounds in preclinical models:

- Antimicrobial Efficacy : A derivative similar to this compound was tested against multidrug-resistant strains of bacteria, showing promising results with minimum inhibitory concentrations (MIC) lower than 10 µM .

- Cytotoxicity in Cancer Cells : A study demonstrated that a structurally related oxadiazole derivative exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

- CNS Activity Assessment : In animal models, piperidine derivatives were shown to enhance serotonin levels, suggesting potential antidepressant effects that warrant further investigation .

類似化合物との比較

Research Findings and Implications

- Metabolic Stability : The 1,3,4-oxadiazole ring in the target compound is less prone to oxidative metabolism than thiazole or thiadiazole analogs, as seen in and .

- Receptor Binding : Fluorine and methoxy groups in the target compound may synergize for selective binding, similar to fluorobenzyl-containing antagonists in .

- Synthetic Feasibility : Piperidine-carboxamide derivatives (e.g., ) are typically synthesized via carbamate intermediates, suggesting feasible routes for the target compound .

Q & A

Q. What are the recommended synthetic routes for 3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via multi-step reactions involving:

- Piperidine core functionalization : Start with (S)-piperidine-2-carboxylic acid methyl ester hydrochloride, as demonstrated in analogous syntheses of fluorobenzyl-substituted piperidine derivatives .

- Oxadiazole ring formation : Use 4-fluorobenzaldehyde in a cyclocondensation reaction with thiosemicarbazide, followed by oxidation with iodine or chloramine-T to form the 1,3,4-oxadiazole moiety. This method is adapted from protocols for structurally related compounds .

- Carboxamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperidine intermediate and 3-methoxyaniline.

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Use anhydrous conditions for coupling steps to improve yields (e.g., >70% as reported in similar carboxamide syntheses) .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., absence of thione protons at δ 13–14 ppm indicates successful oxidation) and piperidine substitution patterns .

- 2D NMR (HSQC, HMBC) : Resolve ambiguities in aromatic proton assignments due to fluorine’s deshielding effects .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₂FN₃O₃ requires exact mass 419.1612).

- HPLC-PDA : Assess purity (>95% recommended for pharmacological studies) using C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) .

Q. Data Interpretation Priority :

Confirm molecular integrity via HRMS.

Assign stereochemistry (if applicable) using NOESY or X-ray crystallography.

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection : Prioritize targets based on structural analogs. For example, piperidine-carboxamides with fluorinated aryl groups often exhibit kinase or GPCR activity .

- Assay Types :

- Positive Controls : Include reference inhibitors (e.g., imatinib for kinase assays) to validate assay conditions.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve target affinity?

Methodological Answer:

- Core Modifications :

- Bioisosteric Replacements : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to evaluate heterocycle contributions .

- Data Analysis :

Q. What computational strategies are effective for predicting off-target interactions or toxicity?

Methodological Answer:

- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to identify potential off-targets (e.g., cytochrome P450 enzymes) .

- ADMET Prediction : Utilize SwissADME or ProTox-II to estimate:

- Blood-brain barrier penetration (logP < 3 preferred for CNS-inactive compounds).

- hERG channel inhibition risk (flag compounds with Tanimoto similarity >0.5 to known hERG blockers).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify critical residues for mutagenesis studies .

Q. How should contradictory data in pharmacological assays be resolved?

Methodological Answer: Case Example : Discrepancies in IC₅₀ values across cell lines.

- Troubleshooting Steps :

- Advanced Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。